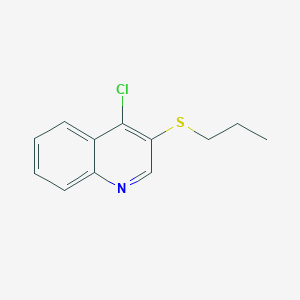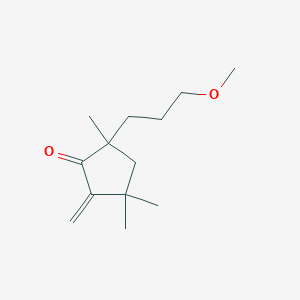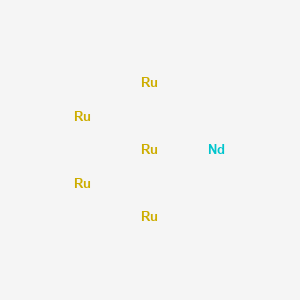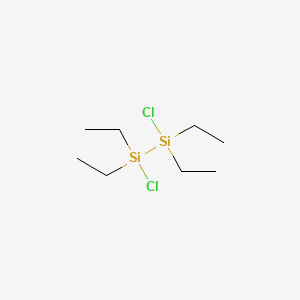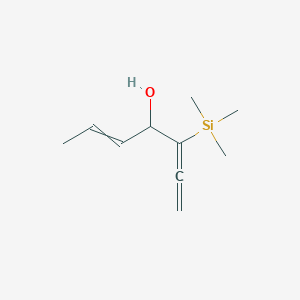
3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol is an organic compound with the molecular formula C10H18OSi . This compound features a heptatriene backbone with a hydroxyl group at the fourth position and a trimethylsilyl group at the third position. It is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol typically involves the reaction of heptatriene derivatives with trimethylsilyl reagents under controlled conditions. One common method includes the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols.
Applications De Recherche Scientifique
3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the trimethylsilyl group can influence the compound’s reactivity and stability. The pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Cycloheptatriene: A related compound with a similar heptatriene backbone but lacking the trimethylsilyl and hydroxyl groups.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Sesquifulvalene: Composed of linked cyclopentadiene and cycloheptatriene rings.
Uniqueness: 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol is unique due to the presence of both a trimethylsilyl group and a hydroxyl group, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
87655-77-4 |
|---|---|
Formule moléculaire |
C10H18OSi |
Poids moléculaire |
182.33 g/mol |
InChI |
InChI=1S/C10H18OSi/c1-6-8-9(11)10(7-2)12(3,4)5/h6,8-9,11H,2H2,1,3-5H3 |
Clé InChI |
ODQOMMRZYHBBNE-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C(=C=C)[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol](/img/structure/B14405885.png)



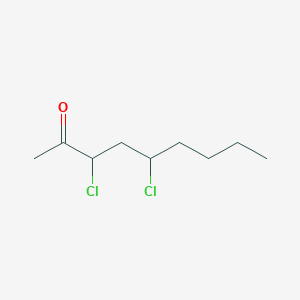
![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)

![3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14405926.png)
